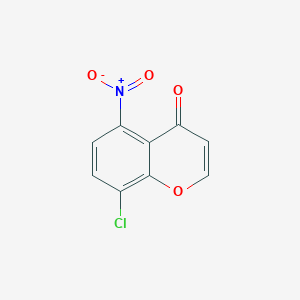![molecular formula C19H19ClF3NO3 B300378 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300378.png)
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 is involved in the regulation of pain, inflammation, and thermoregulation, and it has been implicated in various pathological conditions, such as chronic pain, neuropathic pain, and cancer.
Mecanismo De Acción
The 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Upon activation, the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor allows the influx of calcium ions into the cell, which triggers a series of downstream signaling events that lead to the sensation of pain and inflammation. 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide acts as a competitive antagonist of the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, which means that it binds to the same site as the agonists, such as capsaicin, and prevents their activation of the receptor. By blocking the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce the influx of calcium ions into the cell, which leads to the inhibition of downstream signaling events and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide are mainly related to its antagonistic activity on the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor. By blocking the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce the influx of calcium ions into the cell, which leads to the inhibition of downstream signaling events and the reduction of pain and inflammation. In addition, 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-tumor activity in various cancer cell lines, which may be related to its ability to inhibit the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments are mainly related to its potency and selectivity as a 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide antagonist. It can be used to study the role of the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor in various pathological conditions, such as chronic pain, neuropathic pain, and cancer. However, the limitations of using 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments are mainly related to its solubility and stability. It is a highly lipophilic compound that may require the use of organic solvents, such as DMSO or DMF, for its dissolution. In addition, it may undergo degradation or oxidation under certain conditions, which may affect its activity and specificity.
Direcciones Futuras
There are several future directions for the research and development of 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One direction is to optimize its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability, for its potential therapeutic applications. Another direction is to explore its potential as a 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide antagonist in other pathological conditions, such as inflammatory bowel disease, asthma, and diabetes. Furthermore, the development of novel 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide antagonists with improved potency, selectivity, and safety profiles may provide new opportunities for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-chloro-5-ethoxy-4-propoxyaniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP), in an organic solvent, such as dichloromethane or dimethylformamide (DMF). The reaction mixture is then purified by column chromatography or recrystallization to obtain the pure product.
Aplicaciones Científicas De Investigación
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various pathological conditions, such as chronic pain, neuropathic pain, and cancer. It has been shown to be a potent and selective antagonist of the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, which is involved in the regulation of pain, inflammation, and thermoregulation. By blocking the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce pain and inflammation without affecting normal physiological functions.
Propiedades
Nombre del producto |
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H19ClF3NO3 |
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19ClF3NO3/c1-3-9-27-17-14(20)10-12(11-16(17)26-4-2)18(25)24-15-8-6-5-7-13(15)19(21,22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,24,25) |
Clave InChI |
VVEIVJUIAYUURR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC |
SMILES canónico |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1,3-dimethyl-2,6-dioxo-5-(1,2,2-tricyanovinyl)-1,2,3,6-tetrahydro-4-pyrimidinyl]-N,N-dimethylimidoformamide](/img/structure/B300295.png)







![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)


![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)

![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)